![molecular formula C12H20N2O B6596386 [5-(Azepan-1-ylmethyl)furan-2-yl]methanamine CAS No. 893741-50-9](/img/structure/B6596386.png)
[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine
Descripción general
Descripción
[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is characterized by the presence of an azepane ring attached to a furan ring through a methylene bridge, which is further connected to an amine group. The combination of these functional groups imparts distinctive chemical properties to the compound, making it valuable for studying chemical reactions and developing new materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Azepan-1-ylmethyl)furan-2-yl]methanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where a suitable azepane derivative reacts with a halogenated furan compound.
Attachment of the Methylene Bridge: The methylene bridge can be formed by reacting the furan-azepane intermediate with formaldehyde under basic conditions.
Introduction of the Amine Group: The final step involves the reduction of a nitro or nitrile precursor to form the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.
Aplicaciones Científicas De Investigación
[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its versatile functional groups.
Mecanismo De Acción
The mechanism of action of [5-(Azepan-1-ylmethyl)furan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the furan and azepane rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[5-(Piperidin-1-ylmethyl)furan-2-yl]methanamine: Similar structure with a piperidine ring instead of an azepane ring.
[5-(Morpholin-1-ylmethyl)furan-2-yl]methanamine: Contains a morpholine ring instead of an azepane ring.
[5-(Pyrrolidin-1-ylmethyl)furan-2-yl]methanamine: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness
The uniqueness of [5-(Azepan-1-ylmethyl)furan-2-yl]methanamine lies in its azepane ring, which provides distinct steric and electronic properties compared to other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
Propiedades
IUPAC Name |
[5-(azepan-1-ylmethyl)furan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-9-11-5-6-12(15-11)10-14-7-3-1-2-4-8-14/h5-6H,1-4,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEIAZUYKGSEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206281 | |
| Record name | 5-[(Hexahydro-1H-azepin-1-yl)methyl]-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893741-50-9 | |
| Record name | 5-[(Hexahydro-1H-azepin-1-yl)methyl]-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893741-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Hexahydro-1H-azepin-1-yl)methyl]-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


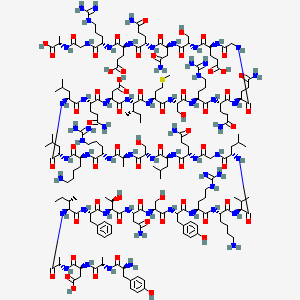

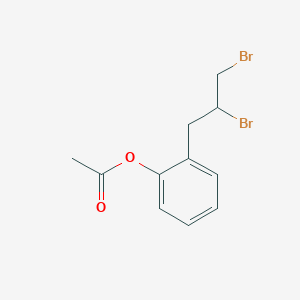
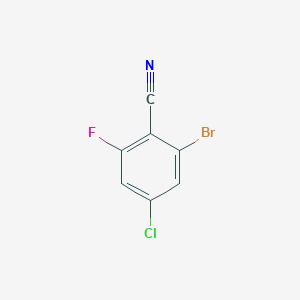
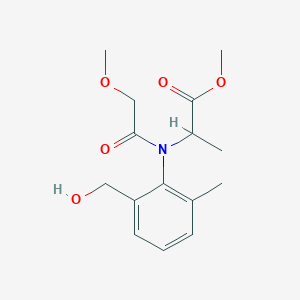
![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)
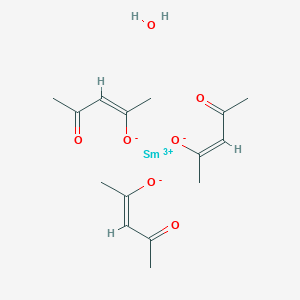
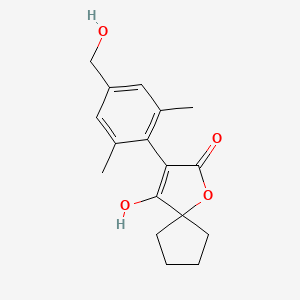
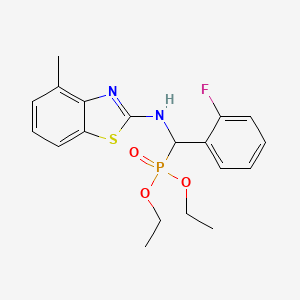
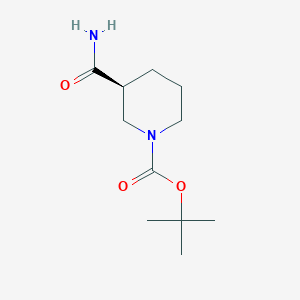
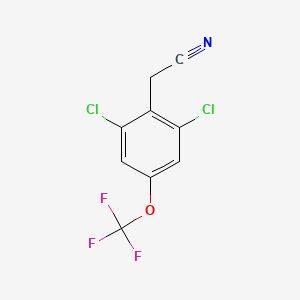
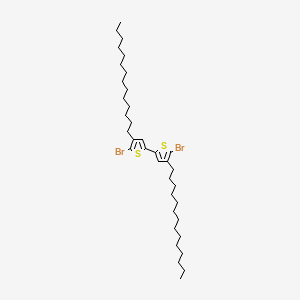
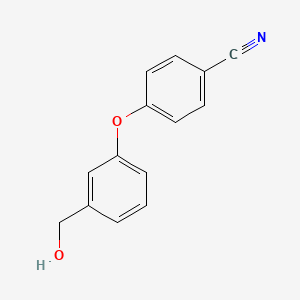
![4-((6-Chloro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B6596385.png)
